5-Trifluoromethyl-2'-deoxycytidine

Descripción general

Descripción

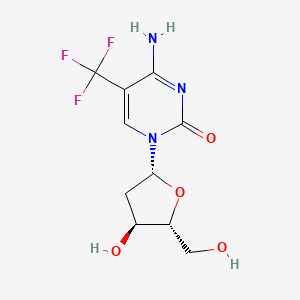

5-Trifluoromethyl-2’-deoxycytidine is a fluorinated pyrimidine nucleoside analog. It has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The compound is structurally similar to cytidine, with the addition of a trifluoromethyl group at the 5-position of the pyrimidine ring, which imparts unique biochemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethyl-2’-deoxycytidine typically involves the following steps:

Starting Material: The synthesis begins with 2’-deoxycytidine.

Trifluoromethylation: The key step involves the introduction of the trifluoromethyl group. This can be achieved using reagents such as sodium trifluoromethanesulfonate in the presence of a suitable catalyst.

Purification: The product is then purified using chromatographic techniques to obtain high purity 5-Trifluoromethyl-2’-deoxycytidine.

Industrial Production Methods

Industrial production methods for 5-Trifluoromethyl-2’-deoxycytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Trifluoromethyl-2’-deoxycytidine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of 5-Trifluoromethyl-2’-deoxycytidine .

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Trifluoromethyl-2'-deoxycytidine has several notable applications in various fields:

Cancer Therapy

- Mechanism : The compound has shown promise in treating various cancers, particularly those with elevated levels of cytidine deaminase, such as certain leukemias and solid tumors like adenocarcinomas and astrocytomas. Its efficacy is enhanced when coadministered with tetrahydrouridine, which reduces systemic catabolism .

- Studies : In animal models, combinations of this compound with tetrahydrouridine have demonstrated superior efficacy compared to traditional treatments. For instance, studies indicated significant tumor inhibition in models of Lewis lung carcinoma and adenocarcinoma .

Antiviral Activity

- Target Viruses : The compound exhibits antiviral properties against herpesviruses. It demonstrates increased specificity for infected cells without causing cytotoxic effects in uninfected cells, which is crucial for therapeutic applications .

- Mechanism : By maintaining higher levels of cytidine analogs within infected cells, it disrupts viral replication processes.

Biochemical Research

- DNA Replication Studies : Researchers utilize this compound to study DNA replication and repair mechanisms due to its structural similarity to natural nucleosides. This allows for insights into how nucleoside analogs can influence cellular processes.

- Synthesis of Complex Molecules : It serves as a building block in synthesizing more complex molecules in medicinal chemistry.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Treatment for various cancers; effective when combined with tetrahydrouridine | Significant tumor inhibition observed in animal studies |

| Antiviral Activity | Specificity against herpesviruses; non-cytotoxic to uninfected cells | Increased antiviral activity at non-toxic concentrations |

| Biochemical Research | Tool for studying DNA synthesis and repair | Insights into nucleoside analog influence on cellular processes |

Case Studies

-

Cancer Treatment Efficacy :

A study demonstrated that coadministration of this compound with tetrahydrouridine resulted in over 90% inhibition of tumor growth in mouse models with elevated cytidine deaminase levels. This approach highlights the potential for targeted cancer therapies that minimize damage to normal tissues while maximizing effects on tumors . -

Antiviral Mechanism :

Research indicated that this compound effectively inhibits viral replication in infected cells while remaining non-toxic to healthy cells. This selectivity is crucial for developing antiviral therapies that do not compromise patient health .

Mecanismo De Acción

The primary mechanism of action of 5-Trifluoromethyl-2’-deoxycytidine involves its incorporation into DNA, where it inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and repair, ultimately resulting in cell death. The compound also affects other molecular targets and pathways, including the activation of DNA damage response pathways .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2’-deoxycytidine: Another fluorinated pyrimidine nucleoside analog with similar applications in cancer therapy.

5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthetase.

5-Aza-2’-deoxycytidine: A DNA methylation inhibitor used in the treatment of myelodysplastic syndromes.

Uniqueness

5-Trifluoromethyl-2’-deoxycytidine is unique due to its trifluoromethyl group, which enhances its stability and efficacy compared to other fluorinated nucleosides. This structural modification allows for more selective targeting of cancer cells and reduces systemic toxicity .

Actividad Biológica

5-Trifluoromethyl-2'-deoxycytidine (F3TDC) is a synthetic nucleoside analogue characterized by a trifluoromethyl group at the 5-position of the pyrimidine ring. This modification enhances its biological activity, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C10H12F3N3O4. The trifluoromethyl substitution increases its lipophilicity and metabolic stability, which may enhance its therapeutic potential. The primary mechanism of action involves the inhibition of cytidine deaminase, an enzyme that catalyzes the conversion of cytidine to uridine. By inhibiting this enzyme, F3TDC accumulates within cells, disrupting DNA synthesis and promoting cell death in rapidly dividing cancer cells.

Table 1: Comparison of Biological Activity

| Compound | Mechanism of Action | Primary Activity |

|---|---|---|

| This compound | Inhibition of cytidine deaminase | Anticancer, antiviral |

| 5-(Trifluoromethyl)cytidine | Incorporation into DNA | Antiviral, anticancer |

| 5-Fluorouridine | Affects RNA metabolism | Antiviral |

Anticancer Activity

Research indicates that F3TDC exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. For instance, studies have demonstrated that treatment with F3TDC leads to a decrease in cell viability, with IC50 values indicating potent activity against these cell lines .

Case Study: MCF-7 Cell Line

- IC50 Value : Approximately 8.47 µM after 72 hours.

- Cell Viability : Decreased to 21.24% at 20 µM concentration after treatment .

Antiviral Activity

In addition to its anticancer effects, F3TDC has shown promising antiviral activity. It interferes with viral replication mechanisms by mimicking natural nucleosides, thus disrupting nucleic acid synthesis in viruses. Studies have reported its efficacy against various viral infections, including those caused by herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Synthesis and Derivatives

The synthesis of this compound involves several steps aimed at optimizing yield and purity. Various synthetic routes have been explored, emphasizing the versatility of this compound in medicinal chemistry .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Protection | Protecting groups are added to nucleophiles |

| Fluorination | Introduction of trifluoromethyl group |

| Deprotection | Removal of protecting groups for final product |

Future Directions

The therapeutic potential of this compound is still under investigation. Ongoing research aims to explore:

- Combination Therapies : Evaluating the efficacy when used in conjunction with other chemotherapeutic agents.

- In Vivo Studies : Assessing safety and effectiveness in animal models before clinical trials.

- Mechanistic Studies : Further elucidating the pathways through which F3TDC exerts its biological effects.

Propiedades

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPCSMIPDACTB-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216605 | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66384-66-5 | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066384665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Trifluoromethyl-2'-deoxycytidine exert its antitumor activity?

A1: this compound (F3methyl-dCyd) itself is a prodrug. Its primary mechanism of action involves its conversion to 5-trifluorothymidine (F3T) within the body. [] This conversion is particularly efficient in tumor cells with elevated cytidine deaminase levels, which catalyze the deamination of F3methyl-dCyd into F3T. [] F3T then acts as an antimetabolite, ultimately inhibiting thymidylate synthetase, a critical enzyme for DNA synthesis. [] This inhibition disrupts DNA replication and consequently impedes tumor cell growth and proliferation.

Q2: What is the significance of co-administering tetrahydrouridine (H4Urd) with F3methyl-dCyd?

A2: Co-administration of H4Urd with F3methyl-dCyd significantly enhances the latter's efficacy as an antitumor agent. [] H4Urd acts as a potent inhibitor of cytidine deaminase in the bloodstream. By inhibiting systemic deamination of F3methyl-dCyd, H4Urd allows for greater concentrations of the prodrug to reach the tumor site, where it can be effectively converted to the active F3T by the tumor's own elevated cytidine deaminase levels. [] This targeted approach helps to maximize antitumor activity while potentially minimizing off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.